2-巯基丁酸

描述

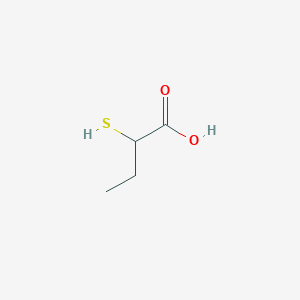

It is a thiol-containing compound, characterized by the presence of a butyric acid chain with a thiol group (–SH) attached to the second carbon atom.

科学研究应用

Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its thiol group makes it a valuable reagent in thiol-ene reactions and other sulfur-based chemistry.

Biology: In biological research, 2-mercaptobutyric acid is used to study the role of thiol groups in proteins and enzymes. It serves as a model compound for understanding the behavior of thiol-containing biomolecules.

Industry: Industrially, 2-mercaptobutyric acid is used in the production of polymers and as a stabilizer in various chemical processes.

作用机制

Target of Action

2-Mercaptobutyric acid, also known as alpha-ketobutyric acid, is involved in the metabolism of many amino acids . It plays a significant role in the metabolism of glycine, cysteine, methionine, valine, leucine, serine, threonine, and isoleucine . It also plays a role in propanoate metabolism and C-5 branched dibasic acid metabolism .

Mode of Action

It is known to interfere with nucleic acid synthesis by inhibiting purine metabolism . It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP) .

Biochemical Pathways

Pharmacokinetics

It is known that the thiolation of xanthan gum (xgm) using mercaptobutyric acid enhances its bioavailability

Result of Action

It is known to have an impact on the metabolism of several amino acids and plays a role in bacterial communication .

Action Environment

The action, efficacy, and stability of 2-Mercaptobutyric acid can be influenced by various environmental factors. For instance, the use of branched mercapto acids with one methyl side group was found to be superior to linear mercapto acids in obtaining quantum dots with narrow size distribution, strong fluorescence, and good long-term solution stability .

生化分析

Biochemical Properties

2-Mercaptobutyric acid is involved in several biochemical reactions due to its thiol group, which can form disulfide bonds with other thiol-containing molecules. This property allows it to interact with enzymes, proteins, and other biomolecules. For instance, 2-Mercaptobutyric acid can act as a reducing agent, breaking disulfide bonds in proteins and altering their structure and function. It also interacts with enzymes such as glutathione reductase, which plays a crucial role in maintaining the redox state of cells .

Cellular Effects

2-Mercaptobutyric acid has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Mercaptobutyric acid can affect the activity of transcription factors, leading to changes in gene expression. It also impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of 2-Mercaptobutyric acid involves its ability to form and break disulfide bonds. This property allows it to modulate the activity of enzymes and proteins by altering their redox state. For instance, 2-Mercaptobutyric acid can inhibit or activate enzymes by reducing or oxidizing their thiol groups. Additionally, it can influence gene expression by modifying the redox state of transcription factors, thereby affecting their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Mercaptobutyric acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that 2-Mercaptobutyric acid can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Mercaptobutyric acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and modulating metabolic pathways. At high doses, 2-Mercaptobutyric acid can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage in determining the compound’s impact on biological systems .

Metabolic Pathways

2-Mercaptobutyric acid is involved in several metabolic pathways, including those related to sulfur metabolism and redox regulation. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, which are essential for maintaining cellular redox balance. Additionally, 2-Mercaptobutyric acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 2-Mercaptobutyric acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to different cellular compartments, where it can exert its biochemical effects. For example, 2-Mercaptobutyric acid can be transported into mitochondria, where it influences mitochondrial function and redox balance .

Subcellular Localization

The subcellular localization of 2-Mercaptobutyric acid is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In these compartments, 2-Mercaptobutyric acid can modulate the activity of enzymes and proteins, thereby affecting cellular processes .

准备方法

Synthetic Routes and Reaction Conditions: 2-Mercaptobutyric acid can be synthesized through several methods. One common approach involves the esterification reaction of pentaerythritol and dibasic acid to obtain polyol under acidic conditions. This is followed by an esterification reaction between polyol and mercapto carboxylic acid to prepare a crude product of the multi-mercapto compound . Another method involves reacting 2-hydroxy-4-mercaptobutyric acid hydrochloride with propylene glycol to obtain 2-methoxy-4-mercaptobutyric acid hydrochloride .

Industrial Production Methods: Industrial production of 2-mercaptobutyric acid typically involves large-scale esterification reactions, where the reaction conditions are optimized to maximize yield and purity. The use of azeotropic water-carrying agents helps in carrying away water generated during the esterification reaction, thereby improving the efficiency of the process .

化学反应分析

Types of Reactions: 2-Mercaptobutyric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: In the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, 2-mercaptobutyric acid can be oxidized to form disulfides.

Reduction: Reducing agents like lithium aluminum hydride can reduce 2-mercaptobutyric acid to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiol group, where reagents like alkyl halides can replace the hydrogen atom of the thiol group with an alkyl group.

Major Products Formed:

Oxidation: Disulfides

Reduction: Corresponding alcohols

Substitution: Alkylated thiol derivatives

相似化合物的比较

- 3-Mercaptopropionic acid

- 4-Mercaptobutyric acid

- 2-Mercaptoethanol

Comparison: Compared to 3-mercaptopropionic acid and 4-mercaptobutyric acid, 2-mercaptobutyric acid has a unique position of the thiol group, which can influence its reactivity and interaction with other molecules. Unlike 2-mercaptoethanol, which has a hydroxyl group, 2-mercaptobutyric acid has a carboxylic acid group, making it more acidic and providing different chemical properties.

生物活性

2-Mercaptobutyric acid (2-MBA) is a sulfur-containing organic compound that has garnered attention in biochemical research due to its unique structural properties and biological activities. This article explores the biological activity of 2-MBA, focusing on its interactions with biomolecules, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2-Mercaptobutyric acid, also known as 2-mercapto-4-butyric acid, features a mercapto (-SH) group attached to a butyric acid backbone. Its molecular formula is , with a molecular weight of approximately 136.17 g/mol. The presence of the thiol group allows for significant reactivity, particularly in forming covalent bonds with other biomolecules, which is crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of 2-MBA can be attributed to several mechanisms:

- Antioxidant Activity : The thiol group in 2-MBA acts as a reducing agent, capable of neutralizing reactive oxygen species (ROS). This property is essential in protecting cells from oxidative stress and has implications in various diseases, including neurodegenerative disorders.

- Enzyme Inhibition : 2-MBA has been shown to inhibit specific enzymes by modifying cysteine residues in their active sites. This interaction can alter enzyme function and influence metabolic pathways.

- Protein Interactions : The ability of 2-MBA to interact with sulfhydryl groups in proteins can lead to conformational changes that affect protein function. This property is particularly relevant in studies involving protein folding and stability.

Antioxidant Properties

Research has demonstrated that 2-MBA exhibits significant antioxidant properties. A study conducted by Lee et al. (2017) found that 2-MBA effectively reduced oxidative stress markers in neuronal cells, suggesting its potential as a neuroprotective agent . The study highlighted the compound's ability to scavenge free radicals and modulate antioxidant enzyme activity.

Enzyme Inhibition Studies

In a series of experiments, 2-MBA was evaluated for its inhibitory effects on various enzymes linked to metabolic disorders. For instance, it was found to inhibit the enzyme homocysteine thiolactone hydrolase, which plays a role in homocysteine metabolism. The inhibition was attributed to the formation of a covalent bond between the thiol group of 2-MBA and the active site cysteine residue of the enzyme .

Therapeutic Applications

Several studies have explored the therapeutic applications of 2-MBA:

- Cardiovascular Health : A clinical trial assessed the effects of 2-MBA on patients with high homocysteine levels. Results indicated that supplementation with 2-MBA significantly reduced homocysteine levels, which are associated with cardiovascular risk .

- Neurological Disorders : In animal models of Alzheimer's disease, administration of 2-MBA resulted in improved cognitive function and reduced amyloid plaque accumulation. This suggests potential applications in treating neurodegenerative conditions .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-MBA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Homocysteine | Contains sulfur | Precursor to cysteine; involved in methylation cycles |

| Cysteine | Contains thiol group | Essential amino acid; involved in protein synthesis |

| Methionine | Contains sulfur | Precursor for homocysteine; involved in methylation |

| Alpha-Ketobutyric Acid | Lacks sulfhydryl group | Simple keto acid; less reactive than 2-MBA |

属性

IUPAC Name |

2-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPHMAVQAJGVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468502 | |

| Record name | 2-MERCAPTOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26473-48-3 | |

| Record name | 2-Mercaptobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26473-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-MERCAPTOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulfanylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。